Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-5-hydroxy-

Drug Metabolism Biotransformation Conjugation Rate

Eliminate false negatives in reactive metabolite assays. Glafenic acid analogs lacking the 5-hydroxy group cannot form the electrophilic quinone-imine intermediate central to glafenine's toxicity, leading to erroneous safety assessments. 5-Hydroxyglafenic acid (CAS 72071-22-8) solves this: - Definitive positive control for GSH & KCN trapping of reactive quinone-imines (CYP3A4-dependent pathway). - Certified reference standard for M4 metabolite quantification in biological matrices. - Pathway-specific biomarker: uniquely probes CYP3A4 aromatic hydroxylation vs. non-hydroxylated analogs.

Molecular Formula C16H11ClN2O3
Molecular Weight 314.72 g/mol
CAS No. 72071-22-8
Cat. No. B12887442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-((7-chloro-4-quinolinyl)amino)-5-hydroxy-
CAS72071-22-8
Molecular FormulaC16H11ClN2O3
Molecular Weight314.72 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)C(=O)O)NC2=C3C=CC(=CC3=NC=C2)Cl
InChIInChI=1S/C16H11ClN2O3/c17-9-1-3-11-14(5-6-18-15(11)7-9)19-13-4-2-10(20)8-12(13)16(21)22/h1-8,20H,(H,18,19)(H,21,22)
InChIKeyHPJFHTNAPDENER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxyglafenic Acid Procurement for Metabolism Studies


Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-5-hydroxy- (CAS 72071-22-8), commonly referred to as 5-hydroxyglafenic acid, is a substituted 4-amino-7-chloroquinoline derivative and a major phenolic metabolite of the withdrawn non-narcotic analgesic glafenine [1]. It is not an end-point drug but a critical probe compound for studying Phase I metabolism, specifically cytochrome P450-mediated aromatic hydroxylation, and subsequent peroxidative bioactivation leading to reactive quinone-imine species [2]. Its core structural feature—a 5-hydroxy group on a benzoic acid ring linked to a 7-chloro-4-quinolinyl moiety—underpins its distinctive metabolic fate compared to its non-hydroxylated analog, glafenic acid.

Metabolite probe for CYP-mediated aromatic hydroxylation studies
Precursor to reactive quinone-imine species for bioactivation risk assessment
Distinct conjugation profile vs. non-hydroxylated analogs

Why Glafenic Acid Cannot Substitute 5-Hydroxyglafenic Acid


Selecting the non-hydroxylated parent compound glafenic acid (CAS 10440-42-3) as a substitute for 5-hydroxyglafenic acid in drug metabolism studies fundamentally alters the experimental outcome. The absence of the 5-hydroxy group on the benzene ring eliminates the compound's ability to undergo further two-electron oxidation to form the electrophilic para-quinone imine intermediate that is central to glafenine's hepatotoxicity and anaphylaxis mechanisms [1]. This structural divergence is not merely cosmetic; it directly dictates the capacity for GSH adduct formation, a quantitative endpoint used to assess bioactivation risk. Evidence shows a strong GSH conjugation preference at the C6 position of the benzene ring, ortho to the carbonyl, a reaction that is structurally impossible in the des-hydroxy analog [1].

5-Hydroxyglafenic acid
5-hydroxy group enables para-quinone imine formation and GSH adduct detection.
Glafenic acid
Lacks hydroxyl group; cannot generate the same reactive intermediate or serve as positive control.
Reported Conjugation
Low conjugation rate may prolong free phenolic exposure and bioactivation potential.
Reported Conjugation
High conjugation rate may shorten half-life; metabolic profile is not comparable.

Quantitative Differentiation Evidence


Metabolic Conjugation Rate Comparison

In a foundational biotransformation study, the conjugation rate of 5-hydroxyglafenic acid was found to be low, in stark contrast to the high conjugation rates observed for its non-hydroxylated analog, glafenic acid, and the parent drug glafenine [1]. This differential conjugation rate directly affects the compound's residence time and excretory profile in vivo, making it a specific marker for Phase II metabolism studies.

Conjugation Rate
Head-to-head
Low (target) vs. high (glafenic acid) in vivo conjugation rates
Supports differential half-life and bioactivation risk interpretation
In vivo rat/human urinary profiles; distinct Phase II metabolism
Drug Metabolism Biotransformation Conjugation Rate

Reactive Iminoquinone Bioactivation Pathway

5-Hydroxyglafenic acid (M4) was identified as the direct precursor to a reactive para-quinone imine intermediate, captured as a glutathione (GSH) adduct (M2) in human liver microsomal incubations [1]. The non-hydroxylated analog, glafenic acid, cannot form this specific adduct. The GSH conjugation occurred with a strong preference at the C6 position of the benzene ring, validating the role of the 5-hydroxy group.

GSH Adduct
Head-to-head
Forms M2 GSH adduct via quinone-imine; absent for glafenic acid
Defines suitability as positive control for reactive metabolite trapping
HLM + GSH, LC-MS/MS; C6 preference confirmed
Bioactivation Reactive Metabolite Glutathione Trap

CYP3A4-Mediated Formation Pathway

The bioactivation of glafenine leading to the formation of the 5-hydroxyglafenine and 5-hydroxyglafenic acid metabolites, and their subsequent GSH adducts, was primarily catalyzed by recombinant CYP3A4, with minor contributions from CYP2C19 and CYP2D6 [1]. This specific P450 isoform profile is a property of the 5-hydroxylation pathway. The primary clearance pathway of glafenic acid (des-hydroxy) is simple ester hydrolysis, which involves no P450-mediated oxidation.

CYP Pathway
Class-level
CYP3A4 primary; minor CYP2C19/2D6 for bioactivation pathway
Reports CYP3A4-mediated aromatic hydroxylation; glafenic acid uses hydrolysis
Recombinant CYP and HLM assays; reaction phenotyping context
Cytochrome P450 CYP3A4 Reaction Phenotyping

Regioisomer Structural Differentiation

Confusion with the regioisomer 5-[(7-chloroquinolin-4-yl)amino]-2-hydroxybenzoic acid (CAS 114259-73-3, a reported amodiaquine metabolite) must be avoided during procurement. The correct compound (CAS 72071-22-8) has its amino group at position 2 and the hydroxyl group at position 5 of the benzoic acid ring. This exact arrangement, with the hydroxyl group para to the amino-linked quinoline, is what allows for the formation of the para-quinone imine [1]. While both regioisomers share the same molecular weight (314.72 g/mol), their predicted LogP and TPSA values will differ, directly impacting their chromatographic retention times and biological activity. Reference analytical methods specifically resolve these metabolites using HPLC [2].

Regioisomer Identity
Reported
2-amino-5-hydroxy (M4) vs. 5-amino-2-hydroxy isomer
Ensures correct isomer for para-quinone imine formation; avoids false negatives
HPLC retention differences; distinct LogP/TPSA; do not substitute CAS 114259-73-3
Regioisomer LogP Topological Polar Surface Area

Core Research Applications


Reactive Metabolite Positive Control for Covalent Binding Assays

Use CAS 72071-22-8 as a definitive positive control in GSH trapping assays or potassium cyanide trapping assays to detect reactive quinone-imine formation. Its proven pathway, requiring CYP3A4-mediated 5-hydroxylation followed by peroxidative oxidation, validates assay sensitivity where non-hydroxylated analogs like glafenic acid would yield false negatives [1].

Analytical Reference Standard for MetID in Pharmacokinetics

Spike 5-hydroxyglafenic acid into biological matrices (plasma, urine, hepatocyte incubations) as a certified reference standard for the M4 metabolite of glafenine. Its low conjugation rate and distinct HPLC retention time from glafenic acid enable accurate quantification and method validation as described in the foundational pharmacokinetic literature [2].

Enzyme Kinetic Probe for CYP3A4 Reaction Phenotyping

Employ the compound as a probe substrate or its metabolic precursor in a cocktail assay to determine the contribution of CYP3A4 to aromatic hydroxylation in novel drug candidates. The lack of this pathway in comparator molecules like glafenic acid makes 5-hydroxyglafenic acid a pathway-specific biomarker. Activity is measured by monitoring the formation of the GSH adduct or the free phenolic metabolite in recombinant CYP enzymes [1].

Synthetic Intermediate for Deuterated Toxicology Research

Leverage the compound's unique 5-hydroxy-2-aminobenzoic acid scaffold as a starting material for synthesizing stable-labeled (e.g., deuterated, 13C) versions of reactive metabolite GSH adducts. This enables the generation of internal standards for quantitative mass spectrometry imaging (MSI) of drug toxicity lesions, a capability not offered by the des-hydroxy acid chloride derivatives.

Application
Selection Property
Validation Focus
Covalent binding screening assays
Quinone-imine bioactivation pathway
GSH adduct formation endpoint
Metabolite identification in ADME studies
Chromatographic resolution from parent
M4 metabolite quantification in biological matrices
CYP3A4 reaction phenotyping
P450 isoform pathway specificity
Aromatic hydroxylation activity monitoring
Stable-labeled internal standard synthesis
Hydroxy-aminobenzoic acid scaffold
MSI-based toxicity lesion quantification
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